molecular formula C25H20FNO4 B5202120 4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid

4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid

Cat. No.: B5202120
M. Wt: 417.4 g/mol
InChI Key: BIQYBXPBMHBHSV-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid, commonly known as EFEMP1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. EFEMP1 is a member of the fibulin family of extracellular matrix proteins and has been shown to have anti-tumor properties.

Mechanism of Action

EFEMP1 exerts its anti-tumor effects by inhibiting the activity of certain enzymes involved in tumor growth and metastasis. It also promotes the death of cancer cells through a process known as apoptosis.
Biochemical and Physiological Effects:
EFEMP1 has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation, promote wound healing, and improve cardiovascular health. EFEMP1 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

EFEMP1 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, EFEMP1 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EFEMP1. One area of interest is the development of EFEMP1-based therapies for cancer treatment. Researchers are also investigating the potential use of EFEMP1 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of EFEMP1 and to identify any potential side effects or toxicity.

Synthesis Methods

EFEMP1 can be synthesized using a multi-step process involving the reaction of 4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzyl chloride with sodium hydroxide in the presence of a catalyst. The resulting compound is then purified using column chromatography.

Scientific Research Applications

EFEMP1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and pancreatic cancer. EFEMP1 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Properties

IUPAC Name

4-[[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-ethoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-2-30-24-14-18(13-21(15-27)19-8-10-22(26)11-9-19)5-12-23(24)31-16-17-3-6-20(7-4-17)25(28)29/h3-14H,2,16H2,1H3,(H,28,29)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQYBXPBMHBHSV-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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